![molecular formula C20H28N4O6S B2573511 Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1327320-90-0](/img/structure/B2573511.png)
Methyl 4-((2-((1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Scientific Research Applications
Anticancer Applications
Compounds containing piperidine and tetrahydroquinoline moieties, similar to the structure , have been synthesized and studied for their potential oxidative stress-inducing anticancer properties. A library of aromatic sulfonamides, including N-arylsulfonyl 1,2,3,4-tetrahydroquinolines, was synthesized and found to induce oxidative stress and glutathione depletion in various cancer cell lines, demonstrating significant cytotoxic effects in micromolar concentrations. This suggests the potential utility of similar compounds in cancer treatment through the induction of oxidative stress in malignant cells (Madácsi et al., 2013).
Enzymatic Inhibition for Therapeutic Targets
Several studies have explored the inhibitory effects of tetrahydroquinoline derivatives on specific enzymes, offering insights into their therapeutic applications. For example, compounds structurally related to the queried compound have been investigated for their selectivity and potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines. These studies highlight the compound's potential for developing selective PNMT inhibitors, which could have implications for treating disorders associated with catecholamine dysregulation (Grunewald et al., 1997).
Boron Neutron Capture Therapy (BNCT)
Research on derivatives of tetrahydroisoquinoline, incorporating functional groups conducive to boron neutron capture therapy (BNCT), has shown that such compounds can achieve high cellular uptake in melanoma cells with low cytotoxicity, suggesting their utility as BNCT agents. BNCT is a binary cancer treatment method that relies on the accumulation of boron-containing compounds in tumor cells, followed by irradiation with thermal neutrons, leading to selective tumor cell destruction (Lee et al., 2006).
Mechanism of Action
properties
IUPAC Name |
methyl 4-[[[2-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O6S/c1-30-20(27)23-10-7-14(8-11-23)13-21-18(25)19(26)22-16-6-5-15-4-3-9-24(17(15)12-16)31(2,28)29/h5-6,12,14H,3-4,7-11,13H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYMTXWDPUORNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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